Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
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Description
Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.324. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Fluorescence Sensing
Tert-butyl derivatives have been utilized in the synthesis of ligands like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide for enantioselective fluorescence sensing of chiral amino alcohols. This application is significant in detecting amino alcohols with high accuracy and enantiomeric excess at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Antibacterial Activity
Compounds related to tert-butyl naphthyridine derivatives have been synthesized and shown to possess significant antibacterial activities. Studies have demonstrated that modifications in the naphthyridine structure, including the tert-butyl moiety, can influence the in vitro and in vivo activities of these compounds, highlighting their potential as therapeutic agents (Bouzard et al., 1992; Bouzard et al., 1989).
Chemical Characterization and Analysis
Research into tert-butyl derivatives includes the synthesis, characterization, and analysis of compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. These studies focus on understanding the molecular and crystal structure, often employing methods like X-ray crystallography and spectroscopic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).
Synthesis of Quinazolic Acid Derivatives
In the field of organic chemistry, tert-butyl derivatives are used in novel synthesis methods. For instance, tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ic ester, a precursor for cyclic amino acids, was synthesized through innovative approaches like intramolecular defluorinative cyclization (Hao, Ohkura, Amii, & Uneyama, 2000).
Photoluminescence in Rhenium(I) Complexes
The synthesis and characterization of rhenium(I) complexes based on tert-butyl-2,2':6',2''-terpyridine derivatives have been studied for their photoluminescence properties. Such research contributes to understanding the luminescence spectra and potential applications in materials science (Wang et al., 2013).
Properties
IUPAC Name |
tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)18-5-4-11-10(8-18)6-9(7-15)12(16)17-11/h6H,4-5,8H2,1-3H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRXOVWUDLTGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=C(C=C2C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.